2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
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Overview
Description
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an isobutyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the isobutyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest that the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Similar structure but with phenyl groups instead of an isobutyl group.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Contains a phenol group, showing different biological activities.
Uniqueness
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C10H17N3O/c1-7(2)6-13-10(14)8-5-11-4-3-9(8)12-13/h7,11-12H,3-6H2,1-2H3 |
InChI Key |
JLQKTYXDBJOJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N1)CCNC2 |
Origin of Product |
United States |
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